3-Methylbutyl acetate-d3
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Overview
Description
3-Methylbutyl acetate-d3, also known as isotopically labeled isoamyl acetate, is a deuterated compound with the molecular formula C7H14O2. It is a colorless liquid that is slightly soluble in water but readily dissolves in organic solvents. This compound is primarily used in scientific research due to its isotopic labeling, which allows for detailed studies in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methylbutyl acetate-d3 can be synthesized through the esterification of 3-methylbutanol-d3 with acetic acid. The reaction is typically catalyzed by an acid, such as sulfuric acid, and involves refluxing the reactants to form the ester. The reaction can be represented as follows:
3-Methylbutanol-d3+Acetic AcidH2SO43-Methylbutyl Acetate-d3+Water
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves continuous distillation to separate the ester from the reaction mixture, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 3-Methylbutyl acetate-d3, like other esters, undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can be hydrolyzed back to 3-methylbutanol-d3 and acetic acid.
Reduction: Using reducing agents like lithium aluminum hydride, it can be reduced to 3-methylbutanol-d3.
Transesterification: It can react with other alcohols to form different esters.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Transesterification: Alcohols in the presence of an acid or base catalyst.
Major Products Formed:
Hydrolysis: 3-Methylbutanol-d3 and acetic acid.
Reduction: 3-Methylbutanol-d3.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
3-Methylbutyl acetate-d3 is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the flavor and fragrance industry to study the behavior of esters in various formulations.
Mechanism of Action
The mechanism of action of 3-methylbutyl acetate-d3 involves its interaction with various molecular targets depending on the context of its use. In metabolic studies, it is incorporated into metabolic pathways where its transformation can be traced due to the deuterium labeling. This allows researchers to understand the specific pathways and intermediates involved in the metabolism of esters .
Comparison with Similar Compounds
Isoamyl Acetate:
Isopentyl Acetate: Another name for isoamyl acetate, sharing similar properties and uses.
Uniqueness: The primary uniqueness of 3-methylbutyl acetate-d3 lies in its deuterium labeling, which makes it invaluable for detailed scientific studies. This isotopic labeling allows for precise tracking and analysis in various research applications, providing insights that are not possible with non-labeled compounds .
Biological Activity
3-Methylbutyl acetate-d3 is a deuterated derivative of 3-methylbutyl acetate, a compound commonly used as a flavoring agent and solvent. Its biological activity has garnered interest in various fields, including pharmacology and toxicology. This article delves into the biological properties, potential applications, and relevant research findings associated with this compound.
This compound has the following chemical structure:
- Molecular Formula : C₆H₁₄O₂
- Molecular Weight : 130.18 g/mol
- CAS Number : Not specified for the deuterated form but related to 123-92-2 for 3-methylbutyl acetate.
The presence of deuterium (d3) in its structure alters its mass and can influence its behavior in biological systems, making it a useful tool for tracing studies and understanding metabolic pathways.
Metabolic Pathways
Research indicates that esters like 3-methylbutyl acetate can undergo hydrolysis to yield corresponding acids and alcohols. The metabolic pathways involving this compound may affect various physiological processes, including:
- Flavor Perception : As a flavoring agent, it interacts with taste receptors, influencing sensory perception.
- Solvent Properties : Its solvent characteristics allow it to facilitate the absorption of other compounds in biological systems.
Toxicological Studies
Toxicological assessments of similar esters suggest that this compound may exhibit low toxicity levels. Studies have shown that exposure to such compounds can lead to:
- Respiratory Irritation : Inhalation of high concentrations may cause irritation to the respiratory tract.
- Cytotoxic Effects : In vitro studies indicate potential cytotoxicity at elevated concentrations, necessitating further investigation into safe exposure levels.
Case Studies
-
Flavoring Agent in Food Products :
- A study highlighted the use of 3-methylbutyl acetate as a flavor enhancer in various food products. Its sensory profile contributes to fruity flavors, making it popular in the food industry.
-
Solvent in Pharmaceutical Applications :
- Research has explored its role as a solvent in drug formulations, where it aids in solubilizing active pharmaceutical ingredients (APIs), enhancing bioavailability.
Table of Biological Activities
Properties
Molecular Formula |
C7H14O2 |
---|---|
Molecular Weight |
133.20 g/mol |
IUPAC Name |
3-methylbutyl 2,2,2-trideuterioacetate |
InChI |
InChI=1S/C7H14O2/c1-6(2)4-5-9-7(3)8/h6H,4-5H2,1-3H3/i3D3 |
InChI Key |
MLFHJEHSLIIPHL-HPRDVNIFSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)OCCC(C)C |
Canonical SMILES |
CC(C)CCOC(=O)C |
Origin of Product |
United States |
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